Methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxotetrahydrofuran-3-carboxylate
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Overview
Description
METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a ketone group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a substituted benzaldehyde with a ketone, followed by cyclization to form the furan ring. The reaction conditions often include the use of acid or base catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to alter the oxidation state of other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and have been studied for their antimicrobial properties.
Imidazole Derivatives: Known for their versatility in chemical reactions and biological activities.
Dimethylhydantoin: Another compound with a similar core structure, used in various industrial applications.
Uniqueness
METHYL 5,5-DIMETHYL-4-[1-METHYL-2-(4-METHYLPHENYL)-2-OXOETHYL]-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22O5 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C18H22O5/c1-10-6-8-12(9-7-10)15(19)11(2)14-13(16(20)22-5)17(21)23-18(14,3)4/h6-9,11,13-14H,1-5H3 |
InChI Key |
NQBGFMQBDPKNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)C2C(C(=O)OC2(C)C)C(=O)OC |
Origin of Product |
United States |
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